
5-(トリフルオロメチルチオ)インドリン-2,3-ジオン
概要
説明
5-(Trifluoromethylthio)indoline-2,3-dione is a chemical compound with the molecular formula C9H4F3NO3 It is a derivative of indoline-2,3-dione, where a trifluoromethylthio group is attached at the 5-position
科学的研究の応用
5-(Trifluoromethylthio)indoline-2,3-dione has several scientific research applications:
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 5-(Trifluoromethylthio)indoline-2,3-dione may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that this compound could potentially affect multiple biochemical pathways .
Result of Action
It has been suggested that some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , indicating that this compound could potentially have a wide range of effects.
生化学分析
Biochemical Properties
5-(Trifluoromethylthio)indoline-2,3-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial persister cells and biofilms, demonstrating its potential in combating antibiotic resistance . The nature of these interactions often involves inhibition of biofilm formation and eradication of persister cells, which are typically resistant to traditional antibiotics.
Cellular Effects
The effects of 5-(Trifluoromethylthio)indoline-2,3-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have selective cytotoxic effects against lymphoma cells at submicromolar concentrations . This indicates its potential in targeting specific cell types while sparing others, making it a promising candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5-(Trifluoromethylthio)indoline-2,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit biofilm formation and eradicate persister cells is a result of its interaction with bacterial cell components, disrupting their normal function and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethylthio)indoline-2,3-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity against target cells
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethylthio)indoline-2,3-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and optimizing the dosage for therapeutic applications is crucial for its safe and effective use.
Metabolic Pathways
5-(Trifluoromethylthio)indoline-2,3-dione is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence its overall efficacy and potential side effects . Detailed studies on its metabolic pathways are essential to fully understand its biochemical behavior.
Transport and Distribution
The transport and distribution of 5-(Trifluoromethylthio)indoline-2,3-dione within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine its accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 5-(Trifluoromethylthio)indoline-2,3-dione affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound in good yield.
Industrial Production Methods
Industrial production of 5-(Trifluoromethylthio)indoline-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.
化学反応の分析
Types of Reactions
5-(Trifluoromethylthio)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indoline-2,3-dione core.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a wide range of functionalized indoline-2,3-dione derivatives.
類似化合物との比較
Similar Compounds
5-(Trifluoromethoxy)indoline-2,3-dione: This compound has a trifluoromethoxy group instead of a trifluoromethylthio group.
5-(Trifluoromethyl)indoline-2,3-dione: This compound features a trifluoromethyl group at the 5-position.
Uniqueness
5-(Trifluoromethylthio)indoline-2,3-dione is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties can enhance the compound’s performance in various applications, making it a valuable addition to the family of indoline-2,3-dione derivatives.
特性
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVFRLMRWDBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


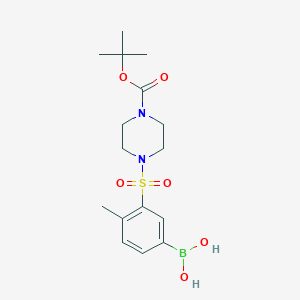
![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)
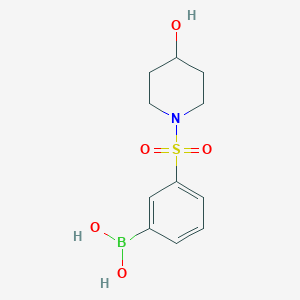
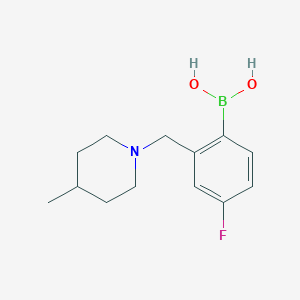
![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)
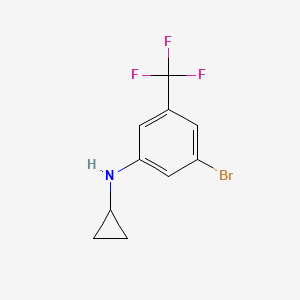
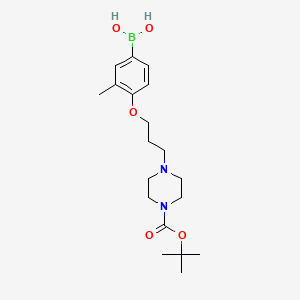
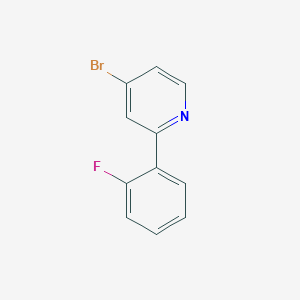
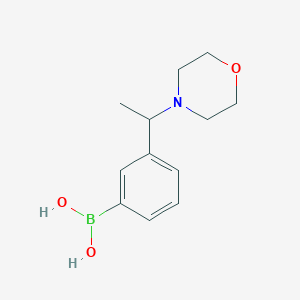
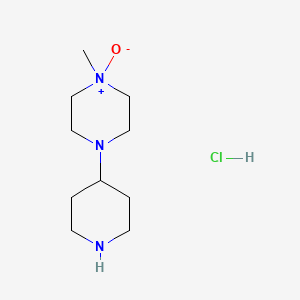
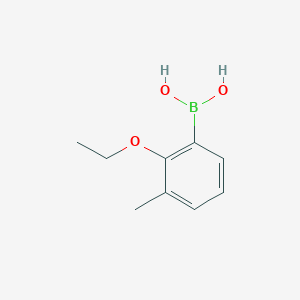

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)
![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)
